molecular formula C16H19NO5S B5649134 2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide

Cat. No. B5649134
M. Wt: 337.4 g/mol
InChI Key: YJQHEYRJLCTMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMMA is a sulfonamide derivative that is structurally similar to other compounds such as N-(2-methoxybenzyl)-2,5-dimethoxybenzamide (NBOMe) and 2,5-dimethoxy-4-bromoamphetamine (DOB).

Mechanism of Action

Future Directions

The need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs like “2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide” is highlighted . This includes the development of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .

Biochemical Analysis

Biochemical Properties

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are crucial as they influence neurotransmitter release and signal transduction pathways. The compound’s binding affinity to these receptors suggests its potential use in studying serotonin-related biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate . These changes in neurotransmitter levels can affect cell function, including alterations in mood, perception, and cognitive functions. Additionally, the compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation of downstream signaling pathways, resulting in changes in neurotransmitter release and gene expression. The compound’s ability to modulate these pathways highlights its potential as a tool for studying the molecular mechanisms underlying serotonin-related functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that repeated administration of the compound can lead to tolerance, where the response to the compound diminishes over time . This tolerance is associated with alterations in neurotransmitter release and receptor sensitivity, indicating the compound’s dynamic nature in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce changes in neurotransmitter levels and behavior without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including alterations in cardiovascular function, renal damage, and behavioral changes. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and hydroxylation . These metabolic processes are facilitated by enzymes such as cytochrome P450. The compound’s metabolites can also interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in brain tissues . This accumulation is essential for its effects on neurotransmitter release and receptor interactions. Additionally, the compound’s distribution within other tissues can influence its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with intracellular receptors and enzymes, influencing cellular responses and biochemical pathways.

properties

IUPAC Name

2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-20-13-8-9-15(22-3)16(10-13)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQHEYRJLCTMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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